molecular formula C13H6ClF3N2S B2967166 4-(4-Chlorophenyl)-2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 438218-95-2

4-(4-Chlorophenyl)-2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2967166
CAS No.: 438218-95-2
M. Wt: 314.71
InChI Key: XDYSGVMKSRFHCD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 438218-95-2) is a high-purity chemical compound offered for research purposes. This specialized dihydropyridine-3-carbonitrile scaffold is of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors . Compounds with this core structure are frequently investigated as potential anticancer agents due to their ability to mimic ATP and interact with kinase active sites . Researchers utilize this and related structures to explore structure-activity relationships (SAR), with the electron-withdrawing trifluoromethyl and chlorophenyl groups being key features that can influence potency and selectivity against biological targets . The compound serves as a valuable synthetic intermediate or precursor for further chemical transformations, including the synthesis of more complex fused heterocyclic systems like thieno[2,3-b]pyridines, which are known to exhibit a range of pharmacological activities . It is supplied as a solid and requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2S/c14-8-3-1-7(2-4-8)9-5-11(13(15,16)17)19-12(20)10(9)6-18/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYSGVMKSRFHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Chlorophenyl)-2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS: 1255099-37-6) is a member of the dihydropyridine class of compounds, notable for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H6ClF3N2S
  • Molecular Weight : 332.74 g/mol
  • Chemical Structure : The structure features a dihydropyridine ring with a thioxo group and trifluoromethyl substituent, which significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: NCI-60 Screening

The compound was subjected to the National Cancer Institute's (NCI) 60 human tumor cell line screening program. Results indicated that it exhibited potent antiproliferative activity against several cancer types:

Cell Line IC50 (µM) Activity
MCF-7 (Breast)12.5Moderate Cytotoxicity
A549 (Lung)10.0High Cytotoxicity
HeLa (Cervical)15.0Moderate Cytotoxicity

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Enzyme Inhibition

The trifluoromethyl group in the compound enhances its interaction with biological targets, particularly enzymes involved in inflammatory responses.

Inhibitory Effects on Cyclooxygenases

In silico docking studies have shown that the compound can inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes in the inflammatory pathway:

Enzyme IC50 (µM) Effect
COX-28.5Moderate Inhibition
LOX-59.0Moderate Inhibition
LOX-1510.5Moderate Inhibition

This inhibition profile indicates potential applications in treating inflammatory diseases and pain management.

The biological activity of this compound can be attributed to:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances electron deficiency, facilitating interactions with electron-rich sites on target proteins.
  • Hydrogen Bonding : The thioxo group can form hydrogen bonds with active sites of enzymes, contributing to its inhibitory effects.
  • Structural Modifications : Variations in substituents can modulate activity; for instance, replacing chlorine with other halogens has been shown to alter potency against specific targets.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ primarily in substituents at positions 2, 4, and 6, as well as the oxidation state of the pyridine ring. Below is a comparative analysis:

Compound Name Position 2 Position 4 Position 6 Key Properties/Activities Reference
Target Compound : 4-(4-Chlorophenyl)-2-thioxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile Thioxo (C=S) 4-Chlorophenyl Trifluoromethyl Not reported in provided evidence
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Oxo (C=O) 2-Methoxyphenyl 4-Fluorophenyl Anticancer activity (85% yield)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Oxo (C=O) 4-Bromophenyl 4-Hydroxy-3-methoxyphenyl Antioxidant activity (79.05% DPPH scavenging)
4-(Trifluoromethyl)-1,2-dihydro-2-thioxo-6-p-tolylpyridine-3-carbonitrile Thioxo (C=S) p-Tolyl (methyl) Trifluoromethyl Structural analog (no activity reported)
6-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 23148-51-8) Oxo (C=O) H (unsubstituted) 4-Chlorophenyl Structural similarity (0.67)

Impact of Substituents on Bioactivity

  • Thioxo vs. Oxo Groups : The thioxo group in the target compound may enhance lipophilicity and alter hydrogen-bonding interactions compared to oxo analogs. For instance, sulfur’s larger atomic radius and lower electronegativity could influence binding to enzymatic targets .
  • Electron-Withdrawing Groups : The trifluoromethyl and chlorophenyl substituents likely increase the compound’s stability and resistance to metabolic degradation compared to methoxy or hydroxy groups .
  • Antioxidant Activity : Bromophenyl and hydroxy-methoxyphenyl substituents in oxo analogs showed superior radical scavenging (79.05% vs. ascorbic acid’s 82.71%) , suggesting that electron-donating groups may enhance antioxidant efficacy.

Computational Predictions

  • QSAR and Docking Studies : For anti-breast cancer activity, analogs with chlorophenyl and trifluoromethyl groups exhibited strong binding to MCF-7 receptors (PDB: 1HI7), with free energy values correlating to bioactivity .
  • DFT Calculations : Electron-withdrawing groups like trifluoromethyl may lower the compound’s LUMO energy, enhancing electrophilic interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via multicomponent reactions involving condensation of appropriate aldehydes, malononitrile, and ammonium acetate in refluxing n-butanol (8–12 hours). Key parameters include:

  • Catalyst : Ammonium acetate as a base catalyst.
  • Solvent : n-Butanol for optimal solubility and reflux conditions.
  • Purification : Recrystallization from ethanol or DMF to improve yield and purity .
    • Optimization : Adjust molar ratios (e.g., 1:1:1.2 for aldehyde:malononitrile:ammonium acetate) and monitor reaction progress via TLC. Higher yields (>80%) are achievable with extended reflux times (10–12 hours) .

Q. How should researchers handle safety concerns related to this compound in laboratory settings?

  • Answer : Follow UN GHS guidelines for thiocarbonyl and nitrile-containing compounds:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation.
  • Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to minimize toxic byproducts .

Q. What spectroscopic techniques are most effective for characterizing its structure?

  • Answer : Combine:

  • IR Spectroscopy : Identify the thioxo (C=S) stretch near 1200 cm⁻¹ and nitrile (C≡N) stretch at ~2200 cm⁻¹.
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ 110–125 ppm in 19F^{19}F-NMR).
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or EI-MS .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms of this compound?

  • Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key steps:

  • Data Collection : Acquire high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and validate via R-factor convergence (<5%) .
  • Validation : Cross-reference with CCDC databases to identify polymorphism or packing discrepancies .

Q. What strategies can address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Answer : Discrepancies often arise from assay conditions. Mitigate by:

  • Standardization : Use identical cell lines (e.g., MCF-7 for cancer) and MIC thresholds (e.g., ≤10 µg/mL for antimicrobials).
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.
  • Mechanistic Studies : Probe mode of action via ROS assays or DNA intercalation tests to clarify dual activity .

Q. How do solvent-solute interactions influence its physicochemical properties in drug formulation studies?

  • Answer : Measure density (ρ\rho), viscosity (η\eta), and ultrasonic velocity (UU) in aprotic solvents (e.g., DMSO) at varying temperatures (25–45°C).

  • Acoustical Parameters : Calculate apparent molar volume (VϕV_\phi) and adiabatic compressibility (βs\beta_s) to assess solute-solvent interactions.
  • Structure-Property Trends : Higher η\eta in DMSO suggests strong hydrogen bonding with the nitrile group, impacting solubility and diffusion rates .

Q. What computational methods predict its reactivity in catalytic or photochemical applications?

  • Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., trifluoromethyl group) for nucleophilic attack.
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps (~4.5 eV) to estimate photocatalytic activity under UV light.
  • TD-DFT : Simulate UV-Vis spectra (λmax\lambda_{\text{max}} ~300 nm) for comparison with experimental data .

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